molecular formula C38H50Cl2GeN4 B12714753 1H-Imidazole, 1,1'-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride CAS No. 153714-97-7

1H-Imidazole, 1,1'-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride

Cat. No.: B12714753
CAS No.: 153714-97-7
M. Wt: 706.4 g/mol
InChI Key: OPYGEQJLCLDMBR-UHFFFAOYSA-N
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Description

1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride is a complex organic compound with the molecular formula C38H50Cl2GeN4 and a molecular weight of 706.376 g/mol . This compound is characterized by its unique structure, which includes imidazole rings, naphthalenylmethyl groups, and a germylene core. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the imidazole rings, followed by the introduction of the naphthalenylmethyl groups. The germylene core is then incorporated through a series of reactions involving organogermanium compounds. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability .

Chemical Reactions Analysis

1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, while the naphthalenylmethyl groups can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride include:

    1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-phenylmethyl)-, dihydrochloride: This compound has a phenylmethyl group instead of a naphthalenylmethyl group, leading to different chemical and biological properties.

    1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-benzyl)-, dihydrochloride:

The uniqueness of 1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in its analogs.

Properties

CAS No.

153714-97-7

Molecular Formula

C38H50Cl2GeN4

Molecular Weight

706.4 g/mol

IUPAC Name

bis(3-methylbutyl)-bis[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germane;dihydrochloride

InChI

InChI=1S/C38H48GeN4.2ClH/c1-29(2)19-21-39(22-20-30(3)4,42-25-23-40-37(42)27-33-15-9-13-31-11-5-7-17-35(31)33)43-26-24-41-38(43)28-34-16-10-14-32-12-6-8-18-36(32)34;;/h5-18,29-30H,19-28H2,1-4H3;2*1H

InChI Key

OPYGEQJLCLDMBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC[Ge](CCC(C)C)(N1CCN=C1CC2=CC=CC3=CC=CC=C32)N4CCN=C4CC5=CC=CC6=CC=CC=C65.Cl.Cl

Origin of Product

United States

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